molecular formula C11H23NO B13818333 2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol

2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol

Cat. No.: B13818333
M. Wt: 185.31 g/mol
InChI Key: CITLBROBLSMYJB-UHFFFAOYSA-N
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Description

2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol is an organic compound with a complex structure that includes a cyclopentyl ring, a dimethylamino group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol typically involves the reaction of cyclopentyl derivatives with dimethylaminoethyl groups under controlled conditions. One common method involves the alkylation of cyclopentyl alcohol with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of various substituted cyclopentyl derivatives.

Scientific Research Applications

2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the cyclopentyl ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Dimethylamino)ethoxy]ethanol: Similar in structure but with an ethoxy group instead of a cyclopentyl ring.

    Cyclopentaneethanol: Lacks the dimethylamino group, making it less reactive in certain chemical reactions.

    Dimethylaminoethanol: Contains a simpler structure without the cyclopentyl ring.

Uniqueness

2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol is unique due to the presence of both a cyclopentyl ring and a dimethylamino group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-[2-[2-(dimethylamino)ethyl]cyclopentyl]ethanol

InChI

InChI=1S/C11H23NO/c1-12(2)8-6-10-4-3-5-11(10)7-9-13/h10-11,13H,3-9H2,1-2H3

InChI Key

CITLBROBLSMYJB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CCCC1CCO

Origin of Product

United States

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